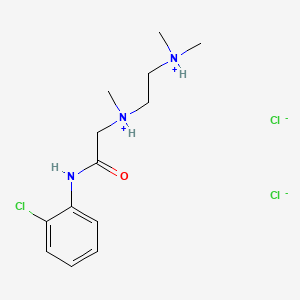
Tribromochlorogermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribromochlorogermane is a chemical compound with the molecular formula GeBr3Cl It is a germanium-based compound that contains three bromine atoms and one chlorine atom bonded to a central germanium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tribromochlorogermane can be synthesized through the reaction of germanium tetrachloride (GeCl4) with bromine (Br2) in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
GeCl4+3Br2→GeBr3Cl+3Cl2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Tribromochlorogermane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where one or more of the bromine or chlorine atoms are replaced by other atoms or groups.
Reduction Reactions: The compound can be reduced to form lower oxidation state germanium compounds.
Oxidation Reactions: It can be oxidized to form higher oxidation state germanium compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkyl or aryl groups, which can replace the halogen atoms under appropriate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products Formed
Substitution Reactions: Products include various organogermanium compounds.
Reduction Reactions: Products include lower oxidation state germanium halides.
Oxidation Reactions: Products include higher oxidation state germanium oxides or oxyhalides.
Applications De Recherche Scientifique
Tribromochlorogermane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other germanium compounds and as a reagent in various organic and inorganic reactions.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the study of germanium’s biological effects.
Medicine: There is interest in its potential use in medicinal chemistry, particularly in the development of germanium-based drugs.
Industry: It is used in the semiconductor industry for the production of germanium-containing materials and in the development of advanced electronic devices.
Mécanisme D'action
The mechanism of action of tribromochlorogermane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of germanium and halogen atoms, participating in bond formation and cleavage processes. The specific pathways and targets depend on the type of reaction and the reagents involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tribromogermane (GeBr3H): Similar to tribromochlorogermane but with a hydrogen atom instead of a chlorine atom.
Trichlorogermane (GeCl3H): Contains three chlorine atoms and one hydrogen atom bonded to germanium.
Tetrabromogermane (GeBr4): Contains four bromine atoms bonded to germanium.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which imparts distinct reactivity and properties compared to compounds with only bromine or chlorine atoms. This dual halogenation allows for a wider range of chemical transformations and applications.
Propriétés
Numéro CAS |
13536-71-5 |
|---|---|
Formule moléculaire |
Br3ClGe |
Poids moléculaire |
347.79 g/mol |
Nom IUPAC |
tribromo(chloro)germane |
InChI |
InChI=1S/Br3ClGe/c1-5(2,3)4 |
Clé InChI |
LYIPKKSLZQBBPU-UHFFFAOYSA-N |
SMILES canonique |
Cl[Ge](Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



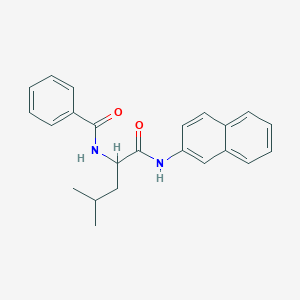
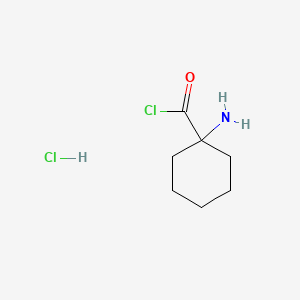

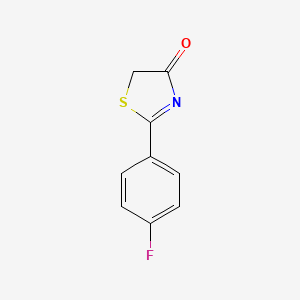
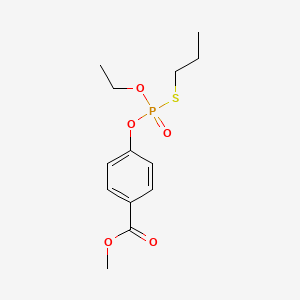


![Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B13741598.png)



